2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Overview
Description
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is an organic compound with the molecular formula C11H13ClN2O2. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It features a benzene ring substituted with amino, chloropropoxy, methoxy, and nitrile groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 4-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Alkylation: The amino group is alkylated with 3-chloropropanol in the presence of a base like potassium carbonate to form the chloropropoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-Amino-4-(3-hydroxypropoxy)-5-methoxybenzonitrile.
Reduction: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzylamine.
Substitution: 2-Amino-4-(3-substituted-propoxy)-5-methoxybenzonitrile.
Scientific Research Applications
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate
- 2-Amino-4-(3-chloropropoxy)-5-methoxybenzamide
Uniqueness
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its ester and amide analogs. This difference in functional groups can lead to variations in biological activity and chemical behavior, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-15-10-5-8(7-13)9(14)6-11(10)16-4-2-3-12/h5-6H,2-4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRRYKXWKZGSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694765 | |
Record name | 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122661-16-8 | |
Record name | 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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